

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate structural analysis and IUPAC name

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Compound of Interest

Compound Name:

Methyl 1-methyl-2-oxopyrrolidine3-carboxylate

Cat. No.:

B040679

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An In-depth Technical Guide on Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and chemical properties of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on established nomenclature, predicted properties, and general methodologies relevant to its characterization.

IUPAC Name and Structural Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**.[1]

The structure consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom at position 1, a carbonyl group at position 2, and a methyl carboxylate group at position 3.

Molecular Formula: C7H11NO3[1]

Molecular Weight: 157.17 g/mol [1]



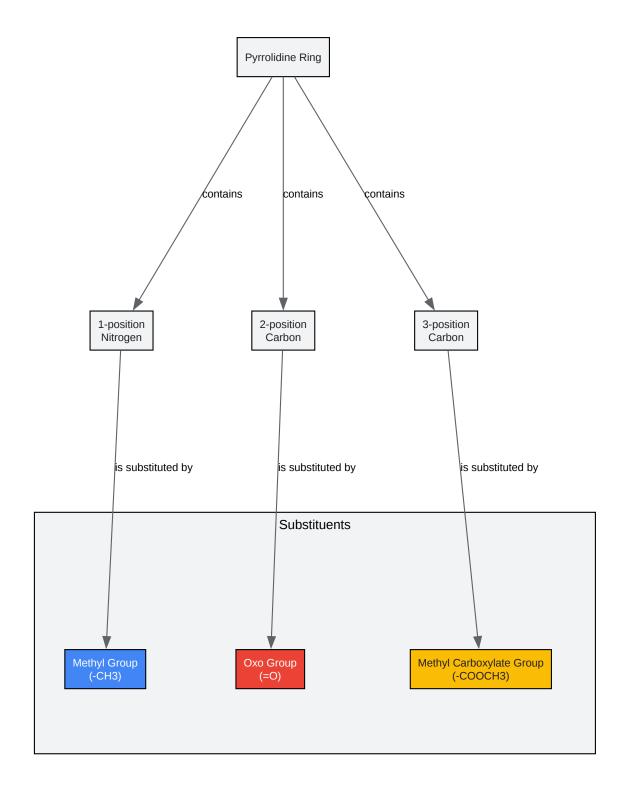
SMILES: CN1CCC(C1=O)C(=O)OC[1]

InChi Key: NHLKVGYPYLXMBV-UHFFFAOYSA-N[1]

A logical diagram illustrating the relationship between the core pyrrolidone structure and its substituents is presented below.



Logical Relationship of Substituents



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Functional group relationships.



Structural Data

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data for the bond lengths, bond angles, or dihedral angles of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**. This information would typically be obtained through single-crystal X-ray diffraction analysis, which appears not to have been published for this specific compound.

For researchers requiring this data, it is recommended to either perform a crystal structure determination or utilize computational chemistry software to predict these parameters through methods such as Density Functional Theory (DFT).

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** are not explicitly available in the reviewed literature. However, general synthetic strategies for related N-substituted 2-oxopyrrolidine-3-carboxylates can be adapted. A plausible synthetic workflow is outlined below.



General Synthetic Workflow Starting Materials (e.g., a suitable α-amino acid ester and a Michael acceptor) Cyclization Reaction N-Methylation Purification (e.g., Column Chromatography) Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is subjected to Characterization Characterization Techniques NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy (1H and 13C)

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A generalized synthetic and characterization workflow.



General Synthesis Outline

A potential synthetic route could involve the cyclization of a precursor derived from a suitable amino acid ester, followed by N-methylation. For instance, a Dieckmann condensation or a Michael addition followed by cyclization are common methods for constructing the pyrrolidone ring. The subsequent N-methylation can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Would be used to identify the number and types of protons and their connectivity. Expected signals would include a singlet for the N-methyl group, multiplets for the pyrrolidine ring protons, and a singlet for the ester methyl group.
- 13C NMR: Would be used to determine the number of unique carbon environments. Expected signals would correspond to the carbonyl carbons of the lactam and the ester, the carbons of the pyrrolidine ring, and the methyl carbons.

Mass Spectrometry (MS):

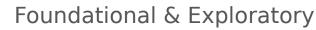
This technique would be employed to determine the molecular weight of the compound and
to gain information about its fragmentation pattern, which can aid in structural confirmation.
 The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to
the calculated molecular weight.

Infrared (IR) Spectroscopy:

IR spectroscopy would be used to identify the presence of key functional groups.
 Characteristic absorption bands would be expected for the C=O stretching of the lactam and the ester groups.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** in any biological signaling pathways.





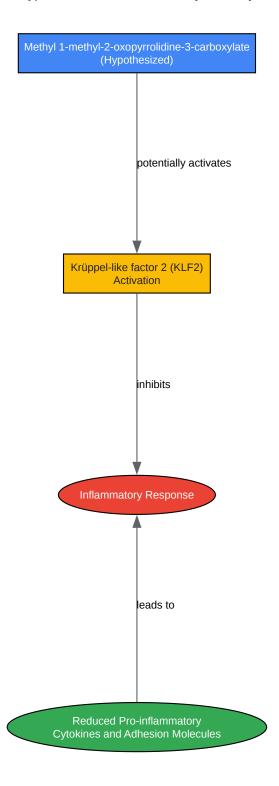


However, the parent compound, N-methyl-2-pyrrolidone (NMP), has been studied for its biological activities. Research has indicated that NMP can act as a bioactive anti-inflammatory compound. [2] It has been shown to increase the expression of the transcription factor Krüppellike factor 2 (KLF2), which plays a role in reducing inflammation. [2] Furthermore, NMP has demonstrated antimicrobial activity against various pathogens. [3] It is plausible that derivatives such as **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** could exhibit similar or modified biological activities, but this would require dedicated experimental investigation.

The diagram below illustrates a potential, though unconfirmed, mechanism of action based on the known activity of the parent compound.



Hypothesized Anti-inflammatory Pathway



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A hypothesized anti-inflammatory pathway.



Conclusion

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a well-defined chemical entity with a clear IUPAC nomenclature. While its fundamental properties can be predicted, there is a notable absence of published experimental data regarding its detailed structural parameters, specific and reproducible synthetic and characterization protocols, and biological activity. The information provided in this guide serves as a foundational reference and highlights the need for further experimental investigation to fully elucidate the properties and potential applications of this compound. Researchers in drug development and related fields are encouraged to pursue these areas of study.

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